molecular formula C20H27N5O4 B14440577 7-(3-((2-Hydroxy-2-(6-hydroxy-m-tolyl)ethyl)amino)butyl)theophylline CAS No. 73908-77-7

7-(3-((2-Hydroxy-2-(6-hydroxy-m-tolyl)ethyl)amino)butyl)theophylline

Cat. No.: B14440577
CAS No.: 73908-77-7
M. Wt: 401.5 g/mol
InChI Key: RDGCNOCNCKUXFK-UHFFFAOYSA-N
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Description

7-(3-((2-Hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((2-Hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually purine derivatives and substituted phenols. The reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine derivatives.

Biology

In biology, it may be investigated for its potential role in cellular processes and interactions with biomolecules.

Medicine

In medicine, purine derivatives are often explored for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-((2-Hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative known for its stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

What sets 7-(3-((2-Hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

73908-77-7

Molecular Formula

C20H27N5O4

Molecular Weight

401.5 g/mol

IUPAC Name

7-[3-[[2-hydroxy-2-(2-hydroxy-5-methylphenyl)ethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H27N5O4/c1-12-5-6-15(26)14(9-12)16(27)10-21-13(2)7-8-25-11-22-18-17(25)19(28)24(4)20(29)23(18)3/h5-6,9,11,13,16,21,26-27H,7-8,10H2,1-4H3

InChI Key

RDGCNOCNCKUXFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CNC(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C)O

Origin of Product

United States

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